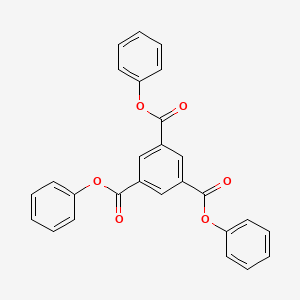

Trimesic acid, triphenyl ester

Description

Contextualization within Benzenetricarboxylate Ester Chemistry

Benzenetricarboxylate esters are a class of compounds derived from benzenetricarboxylic acids, which exist in three isomeric forms: 1,2,3-(hemimellitic), 1,2,4-(trimellitic), and 1,3,5-(trimesic) acids. The esterification of these acids with various alcohols leads to a diverse range of esters with tailored properties. For instance, alkyl esters like trimethyl 1,2,4-benzenetricarboxylate are used as plasticizers and in agricultural applications. nih.gov

Triphenyl trimesate distinguishes itself within this family due to the presence of the bulky and hydrophobic phenyl groups. Compared to its alkyl counterparts, such as trimethyl trimesate, the triphenyl ester exhibits enhanced thermal stability and hydrophobicity. This makes it particularly suitable for applications requiring high-performance materials. The synthesis of benzenetricarboxylate esters is typically achieved through the esterification of the corresponding acid or acid chloride with an alcohol or phenol (B47542). ontosight.ai For example, trimethyl trimesate can be synthesized via the acylation of trimesic acid trichloride (B1173362) with methanol, suggesting a similar pathway for triphenyl trimesate using phenol.

Significance as a Building Block in Reticular and Supramolecular Architectures

The rigid, C₃-symmetric structure of triphenyl trimesate makes it an excellent building block, or "node," in the construction of highly ordered, porous materials. hhu.de Reticular chemistry, a field focused on linking molecular building blocks into predetermined network structures, heavily utilizes such symmetric molecules to create metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). acs.orgresearchgate.net

In supramolecular chemistry, triphenyl trimesate and its parent acid, trimesic acid, are instrumental in forming complex assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. hhu.deresearchgate.net Trimesic acid itself is a well-known building block for creating hydrogen-bonded frameworks and two-dimensional molecular networks. sigmaaldrich.com The deprotonated form, trimesate, can act as a trivalent anion, coordinating with metal centers or other organic molecules to form intricate supramolecular structures, including cages and helices. hhu.deresearchgate.net The phenyl groups in triphenyl trimesate can enhance its compatibility with hydrophobic matrices and influence the self-assembly process, leading to the formation of unique architectures. kaimosi.com

The ability of trimesate-based linkers to form stable frameworks with metal clusters is a cornerstone of MOF synthesis. rsc.orgsigmaaldrich.com These frameworks can exhibit exceptionally high porosity and surface area, making them suitable for a wide range of applications. acs.org The predictable geometry of triphenyl trimesate allows for the rational design of materials with specific pore sizes and functionalities. sigmaaldrich.com

Overview of Research Directions and Emerging Applications

The unique properties of triphenyl trimesate and its derivatives have spurred research into a variety of applications.

Materials Science:

Polymers and Nanocomposites: Derivatives of trimesic acid are used in the synthesis of polyesters and polyamides, where the incorporation of triphenyl esters can enhance thermal stability and mechanical properties. When incorporated into polymer matrices, triphenyl trimesate can improve the dispersion of nanofillers like graphene and carbon nanotubes, leading to nanocomposites with enhanced electrical conductivity and mechanical strength for use in electronics and structural materials.

Metal-Organic Frameworks (MOFs): Trimesate-based linkers are fundamental to the synthesis of numerous MOFs. rsc.orgsigmaaldrich.com These porous materials are being investigated for gas storage and separation, catalysis, and sensing. nih.govresearchgate.netmdpi.com The ability to functionalize the organic linker allows for the tuning of the MOF's properties for specific applications. nih.gov

Emerging Applications:

Drug Delivery: The hydrophobic nature of triphenyl esters allows for better encapsulation of hydrophobic drugs, potentially improving their solubility and bioavailability.

Environmental Applications: Derivatives of trimesic acid have shown potential in wastewater treatment by forming complexes with heavy metals, facilitating their removal from industrial effluents.

Luminescent Materials: The rigid aromatic structure of triphenyl trimesate can be exploited in the design of fluorescent sensors and organic light-emitting diodes (OLEDs). kaimosi.comcsic.es

The ongoing research into triphenyl trimesate and related benzenetricarboxylate esters continues to expand their potential applications, driving innovation in materials science and beyond.

Structure

3D Structure

Properties

CAS No. |

7383-70-2 |

|---|---|

Molecular Formula |

C27H18O6 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

triphenyl benzene-1,3,5-tricarboxylate |

InChI |

InChI=1S/C27H18O6/c28-25(31-22-10-4-1-5-11-22)19-16-20(26(29)32-23-12-6-2-7-13-23)18-21(17-19)27(30)33-24-14-8-3-9-15-24/h1-18H |

InChI Key |

ZNOKZTBEFWQAHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Application in Metal Organic Frameworks Mofs

Impact of Ester Functionalization on MOF Structure and Topology

The functionalization of trimesic acid with phenyl ester groups has a notable impact on the resulting MOF's structure and topology. The presence of these bulky ester groups can influence the crystallization kinetics by affecting the solubility and steric interactions during the self-assembly process of the MOF. nih.gov This can lead to different framework topologies compared to those obtained with the parent trimesic acid. The functionalization of linkers is a key strategy for modifying the properties of MOFs for specific applications. mdpi.com However, the incorporation of bulky functional groups can sometimes interfere with the formation of a well-ordered crystalline framework. researchgate.net

Tailoring Porosity and Surface Properties via Ester Moieties in MOFs

The porosity and surface properties of MOFs are critical for their performance in various applications. rsc.orgpnas.org The incorporation of ester moieties provides a powerful tool for tailoring these characteristics. The size and chemical nature of the ester group can be varied to control the pore dimensions and the chemical environment within the pores. mdpi.comresearchgate.net This allows for the fine-tuning of the MOF's affinity for specific molecules, which is essential for applications like gas separation and storage. rsc.orgrsc.org The ability to precisely control porosity through linker design is a key advantage of MOF technology. pnas.org

Incorporation of Trimesic Acid Ester Analogs in Specific MOF Systems (e.g., derivatives of HKUST-1 and other Fe, Zn, Cu, Bi-based MOFs)

Trimesic acid and its derivatives are fundamental linkers in the synthesis of several well-known MOFs. For instance, HKUST-1 (also known as MOF-199) is a copper-based MOF constructed from copper(II) ions and 1,3,5-benzenetricarboxylate (BTC) linkers. nih.govcd-bioparticles.netmdpi.com The synthesis of HKUST-1 and other MOFs based on metals like iron (Fe), zinc (Zn), and bismuth (Bi) often utilizes trimesic acid. plos.orgrsc.org While the direct use of trimesic acid, triphenyl ester as a linker is less common than its parent acid, research into analogous ester-functionalized linkers is ongoing. researchgate.netresearchgate.net These studies aim to create new MOFs with tailored properties. For example, multivariate MOFs can be generated by incorporating a mix of functionalized and unfunctionalized linkers, leading to materials with enhanced catalytic activity or other desired characteristics. researchgate.net

Below is a table summarizing some common MOFs synthesized using trimesic acid or its derivatives:

| MOF Name | Metal Ion(s) | Organic Linker | Key Features |

| HKUST-1 | Copper (Cu) | 1,3,5-Benzenetricarboxylic acid | High porosity, large surface area cd-bioparticles.netmdpi.com |

| MIL-100 | Iron (Fe) | 1,3,5-Benzenetricarboxylic acid | Mesoporous structure, high porosity nih.gov |

| MOF-808 | Zirconium (Zr) | 1,3,5-Benzenetricarboxylate | Wide tridimensional network, large cages mdpi.com |

| Zn-BTC | Zinc (Zn) | 1,3,5-Benzenetricarboxylic acid | Crystalline, rod-shaped structure plos.org |

| Fe-BTC | Iron (Fe) | 1,3,5-Benzenetricarboxylic acid | Semi-gel, flake-shaped structure plos.org |

Advanced MOF Applications Featuring Ester-Based Linkers (e.g., Gas Adsorption, Separation)

The unique properties of MOFs, which can be fine-tuned using ester-based linkers, make them highly promising for advanced applications, particularly in gas adsorption and separation. rsc.orgresearchgate.net The ability to control pore size and surface chemistry allows for the selective adsorption of specific gases. acs.orgmdpi.com For example, MOFs can be designed to have a high affinity for carbon dioxide, making them suitable for carbon capture applications. nih.gov Research has shown that functionalizing MOFs can enhance their CO2 uptake and selectivity over other gases like nitrogen. nih.gov The development of MOF-based membranes is also an active area of research for efficient gas separation. mdpi.com

The following table highlights some research findings on the gas adsorption properties of MOFs:

| MOF System | Gas Adsorbed | Key Finding | Reference |

| MFM-185a | Methane (CH4) | High gravimetric and volumetric deliverable capacities. pnas.org | pnas.org |

| MFM-130a | Hydrogen (H2) | High storage capacity at 77 K. acs.org | acs.org |

| MFM-130a | C2 Hydrocarbons | Selective adsorption over methane. acs.org | acs.org |

| Functionalized UiO-66 | Carbon Dioxide (CO2) | High CO2/N2 selectivity. nih.gov | nih.gov |

Application in Covalent Organic Frameworks Cofs

Integration of Ester Linkages within Covalent Organic Framework Architectures

The incorporation of ester linkages into COF architectures represents a significant expansion of the field, moving beyond the more common imine, boronate ester, and triazine linkages. mdpi.comchemistryviews.orgberkeley.edu Ester bonds, prevalent in numerous common polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), offer a different set of chemical properties that can be harnessed within the crystalline, porous structures of COFs. chemistryviews.orgberkeley.eduberkeley.edu

Trimesic acid, triphenyl ester, with its three phenyl ester groups, could theoretically be integrated into a COF network through reactions that form or exchange these ester bonds. The C3 symmetry of the central benzene (B151609) ring is a fundamental geometric prerequisite for the formation of hexagonal or related topologies, which are common in 2D COFs. mdpi.comunt.edu The phenyl ester groups themselves can influence the crystallization kinetics by affecting the solubility and steric interactions during the assembly of the framework.

Synthetic Strategies for Ester-Linked COFs (e.g., Transesterification Reactions)

The most plausible synthetic route for incorporating this compound into a COF is through a transesterification reaction . berkeley.eduacs.orgnih.gov This process involves the exchange of the phenyl groups of the ester with polyhydroxy aromatic compounds. For instance, reacting this compound with a ditopic or tritopic phenol (B47542) under appropriate catalytic conditions could lead to the formation of a 2D or 3D COF.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of a phenoxide (from the polyhydroxy linker) on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of phenoxide as a leaving group. asianpubs.org Acid-catalyzed transesterification is also a viable pathway. asianpubs.org A key challenge in synthesizing ester-linked COFs is achieving a balance between the reaction rate and the reversibility needed for error correction and crystallization. chemistryviews.orgberkeley.edu

A successful strategy for synthesizing other ester-linked COFs has involved the reaction of 2-pyridinyl aromatic carboxylates with phenols. berkeley.eduacs.orgnih.gov This suggests that activating the ester, perhaps by using a more labile leaving group than phenol, could be a beneficial strategy. However, the direct transesterification of this compound with a polyol linker remains a theoretically viable, though underexplored, method.

| Reaction Type | Reactants | Potential Product | Key Considerations |

| Transesterification | This compound + Polyhydroxy aromatic compound (e.g., 1,3,5-tris(4-hydroxyphenyl)benzene) | Ester-linked COF | Catalyst selection (acid or base), solvent system, reaction temperature, and achieving reversibility for crystallinity. chemistryviews.orgberkeley.eduasianpubs.org |

Influence of Ester Moieties on COF Crystallinity, Porosity, and Stability

The nature of the ester linkage is expected to have a profound impact on the resulting COF's properties.

Crystallinity: Achieving high crystallinity in ester-linked COFs can be challenging. chemistryviews.orgberkeley.edu The reaction conditions must allow for reversible bond formation, which enables the system to self-correct into a thermodynamically stable, ordered framework. The rigidity of the trimesic acid core would favor crystallinity, but the flexibility of the ester linkages could introduce disorder. The choice of solvent and catalyst is crucial in modulating the reaction kinetics to favor crystallization over the formation of an amorphous polymer. rsc.org

Porosity: The use of a C3-symmetric building block like this compound in combination with linear (C2-symmetric) linkers would be expected to generate hexagonal pores. mdpi.comunt.edu The size of these pores would be determined by the length of the linker molecule. The resulting COFs could exhibit high surface areas, a key feature for applications in gas storage and separation. For example, other ester-linked COFs have achieved surface areas of up to 2092 m²/g. berkeley.eduacs.orgnih.gov

Stability: The stability of the ester linkage is a critical factor. While generally robust, ester bonds are susceptible to hydrolysis under acidic or basic conditions. This could limit the application of ester-linked COFs in aqueous or extreme pH environments. However, the hydrophobic nature of the phenyl groups in a COF derived from this compound might offer some protection against hydrolysis. The thermal stability of ester-linked COFs is generally good, though typically lower than that of imine- or triazine-linked frameworks.

Development of Novel COF Topologies Utilizing Ester-Based Building Blocks

The C3 symmetry of this compound makes it a prime candidate for constructing COFs with specific, predictable topologies.

When combined with a linear, ditopic linker (C2 symmetry), the expected topology would be hcb (honeycomb) or kgm (kagome) . berkeley.eduacs.orgsemanticscholar.org These 2D topologies are characterized by hexagonal pores and are among the most common and well-studied COF structures. The specific topology (hcb vs. kgm) can sometimes be influenced by the reaction conditions and the specific geometry of the building blocks.

The development of novel topologies would depend on the use of more complex linkers. For instance, combining this compound with a non-linear or a larger, more complex polyhydroxy linker could potentially lead to new and interesting network structures. The principles of reticular chemistry, which guide the prediction of framework topology based on the geometry of the building blocks, would be fully applicable. acs.org

| Building Block Combination | Expected Topology | Pore Geometry | Reference Topologies |

| This compound (C3) + Linear Dihydroxy Linker (C2) | hcb or kgm | Hexagonal | COF-120, COF-121, COF-122 berkeley.eduacs.orgnih.gov |

| This compound (C3) + Trigonal Trihydroxy Linker (C3) | hcb | Hexagonal | COF-6 rsc.org |

Role in Polymer Chemistry and Advanced Polymeric Materials

Utilization of Trimesic Acid Ester Derivatives as Monomers or Cross-linking Agents in Polymer Synthesis

Due to its trifunctional nature, trimesic acid, triphenyl ester and its derivatives are utilized both as monomers for building polymer chains and as cross-linking agents to create robust network structures. yg-1.com As a monomer, the trimesic acid core can be incorporated into polymers like polyesters and polyamides through polycondensation reactions. researchgate.net The rigid aromatic core of the monomer contributes to the thermal stability and mechanical strength of the resulting polymer. For instance, copolyesters containing trimesic acid have been investigated for high-performance applications due to their improved processability and mechanical properties.

When used as a cross-linking agent, the three reactive sites on the molecule enable the formation of a three-dimensional polymer network. This process transforms linear polymer chains into a more rigid, insoluble, and thermally stable material. Cross-linking is crucial for enhancing the properties of materials, and agents are selected based on their ability to efficiently form stable cross-linked structures. yg-1.com The incorporation of trimesic acid derivatives can improve dispersion and compatibility within polymer matrices, which is also beneficial in the development of nanocomposites with fillers like graphene or carbon nanotubes.

| Property nih.gov | Value |

| IUPAC Name | triphenyl benzene-1,3,5-tricarboxylate |

| Molecular Formula | C27H18O6 |

| Molecular Weight | 438.4 g/mol |

| CAS Number | 7383-70-2 |

Synthesis of Trimesic Acid Ester-Based Dendrimers and Hyperbranched Polymers

The symmetric, trifunctional structure of trimesic acid and its esters makes them ideal core molecules or building blocks for the synthesis of dendrimers and hyperbranched polymers. researchgate.net These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govscispace.com

Dendrimers are synthesized in a precise, step-by-step manner, allowing for the creation of monodisperse macromolecules with a well-defined architecture. nih.govrsc.org The synthesis can proceed through a divergent method, starting from a central core like trimesic acid and growing outwards, or a convergent method, where dendritic arms are synthesized first and then attached to a central core. researchgate.netnih.gov For example, dendrimers based on symmetrically substituted benzenetricarboxylic acid esters have been synthesized, consisting of numerous benzene (B151609) rings connected symmetrically. researchgate.net Another approach involves using trimesic acid trichloride (B1173362) to react with elongation units, forming the core structure of polyanionic dendrimers. ethz.ch

Hyperbranched polymers, while also highly branched, are typically synthesized in a one-pot reaction of A2 and B3 type monomers, such as a diamine (A2) and trimesic acid (B3). researchgate.netacademie-sciences.fr This method is more cost-effective than dendrimer synthesis but results in a more polydisperse product. academie-sciences.fr The direct polycondensation of aromatic diamines with trimesic acid has been studied as a convenient route to synthesize hyperbranched aromatic polyamides that are soluble in organic solvents and possess a high concentration of terminal carboxylic acid groups. researchgate.netresearchgate.net The unique properties of these hyperbranched structures, such as lower viscosity compared to linear analogs, make them suitable for applications in coatings, additives, and as macromolecular building blocks. researchgate.net

Design of Functional Polymers Incorporating Ester Structures (e.g., Disulphide Cross-linked Polymers)

Functional polymers are designed to possess specific chemical groups that impart unique properties and reactivity, making them suitable for specialized applications like drug delivery or sensors. mdpi.commsesupplies.com Derivatives of trimesic acid have been used to synthesize functional polymers, such as disulphide cross-linked polymers, which are designed to be responsive to specific biological environments. mdpi.comresearchgate.net

A notable example is the synthesis of trimesic acid-based disulphide cross-linked polymers for potential colon-targeted drug delivery. mdpi.com In this research, a monomer was first synthesized through an amide coupling reaction between trimesic acid and (triphenylmethyl) thioethylamine. mdpi.comresearchgate.net Following deprotection to expose thiol groups, oxidative polymerization was carried out. By varying the molar ratios of the trithiol monomer and a dithiol cross-linker, polymers with different properties and morphologies were generated. mdpi.com

These polymers are designed to be stable in the upper gastrointestinal tract but are cleaved by the reductive environment of the colon, triggering the release of an encapsulated drug. mdpi.com The morphology of these polymers, as observed by scanning electron microscopy, was found to be dependent on the monomer ratios during polymerization.

| Polymer ID | Monomer Ratio (Trithiol:Dithiol) | Resulting Morphology mdpi.com |

| P10 | Self-polymerized trithiol | Nanoparticles (65 nm to 1 µm) |

| P15 | High dithiol ratio | Loose, porous polymer surface |

| P21 | Higher trithiol ratio | Rough and coarse surface |

| P25 | Polymerization between trithiol and dithiol | Loose polymer structure |

| P51 | Greater trithiol ratio | Tighter polymer surface compared to P21 |

This demonstrates how the fundamental structure of a trimesic acid derivative can be leveraged to create functional polymers with tunable properties for advanced biomedical applications.

Structure-Property Relationships in Ester-Containing Polymeric Systems

The relationship between a polymer's structure and its macroscopic properties is a fundamental concept in materials science. mdpi.com For polymers containing trimesic acid triphenyl ester or its derivatives, the molecular architecture directly influences their physical and mechanical characteristics. slideshare.net

The rigid aromatic core and the presence of three ester groups in triphenyl trimesate are key structural features. The incorporation of such rigid structures into a polymer backbone generally enhances its thermal stability and mechanical strength. slideshare.net The phenyl groups also increase hydrophobicity, making the resulting polymers suitable for applications requiring resistance to moisture.

The trifunctional nature of trimesic acid derivatives allows for the creation of branched or cross-linked polymer structures, which significantly impacts their properties compared to linear polymers. academie-sciences.frslideshare.net

Tensile Strength and Modulus : Cross-linked polymers are generally more rigid and have higher tensile strength than their linear or branched counterparts. slideshare.net

Solubility : Increased cross-linking reduces polymer solubility, as the solvent molecules cannot effectively solvate the interconnected chains. slideshare.net

Glass Transition Temperature (Tg) : The Tg, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is influenced by chain flexibility. uomustansiriyah.edu.iq The introduction of a rigid cross-linking agent like a trimesic acid derivative typically increases the Tg of the polymer system. slideshare.net

In the case of the disulphide cross-linked polymers derived from trimesic acid, the degree of cross-linking, controlled by the monomer feed ratio, directly affected the surface morphology, from porous to tight surfaces. mdpi.com This, in turn, influences properties like drug loading and release kinetics. Similarly, in copolyesters, adjusting the content of cyclopropane (B1198618) monomers versus linear diols was found to tune the material's crystallinity, which directly controlled the ultimate tensile strength and Young's modulus. rsc.org These examples highlight the critical role that the structure of ester-containing monomers plays in determining the final performance of the polymeric material. mdpi.comnih.gov

Contributions to Supramolecular Chemistry and Self Assembly

Supramolecular Interactions Involving Trimesic Acid Esters (e.g., π-π stacking, Van der Waals interactions)

The self-assembly of Trimesic acid, triphenyl ester is primarily driven by a combination of π-π stacking and van der Waals interactions. The molecule possesses a C3-symmetric core with four aromatic rings: the central benzene (B151609) ring and the three peripheral phenyl rings of the ester groups. This abundance of π-systems creates a high potential for stacking interactions, a common feature in the crystal engineering of aromatic compounds. pku.edu.cn

Table 1: Comparison of Primary Supramolecular Interactions

| Feature | Trimesic Acid | This compound |

|---|---|---|

| Primary Interaction | Hydrogen Bonding (Carboxyl-Carboxyl) | π-π Stacking, Van der Waals Forces |

| Directionality | High | Moderate to Low |

| Resulting Architectures | Open, porous 2D networks ("chickenwire," "flower") | Likely close-packed, layered or columnar structures |

| Driving Force | Formation of specific hydrogen-bonded synthons | Maximization of surface contact and π-orbital overlap |

Formation of Ordered Self-Assembled Architectures through Ester-Mediated Interactions

While specific, well-documented self-assembled architectures of this compound are not extensively reported in the literature, its structural characteristics allow for predictions based on analogous systems. Star-shaped molecules with multiple aromatic arms are known to form extended, ordered supramolecular layers on surfaces. acs.org The C3 symmetry of triphenyl trimesate is conducive to the formation of highly ordered tessellations or layered structures.

Research on other multi-armed aromatic molecules, such as tetraphenylethene (TPE) derivatives, has shown that intermolecular π-π interactions and van der Waals forces can drive the assembly into complex superstructures like chiral tubes and nanofibers. pku.edu.cn Similarly, polymers incorporating aromatic ester subunits have been observed to self-assemble into well-defined nanoparticles. rsc.org It is therefore probable that this compound self-assembles into columnar stacks or layered sheets that maximize the overlap of its multiple phenyl rings, a process mediated entirely by the cumulative effect of its ester groups and aromatic core.

Host-Guest Chemistry Studies with Trimesic Acid Ester Scaffolds

The potential for this compound to act as a scaffold in host-guest chemistry is markedly different from that of trimesic acid. Trimesic acid is renowned for forming robust, porous two-dimensional networks with well-defined cavities capable of trapping guest molecules. iucr.org This capability is a direct result of the open structures enforced by rigid hydrogen-bonding patterns.

In contrast, the self-assembly of this compound is expected to result in more densely packed structures to maximize weaker van der Waals and π-π interactions, likely precluding the formation of large, open pores. However, host-guest chemistry is not entirely out of the question. The formation of crystalline solids from aromatic esters can result in the inclusion of solvent or other small aromatic molecules within voids in the crystal lattice, forming clathrates. mdpi.com Should the self-assembly of triphenyl trimesate result in architectures with interstitial spaces, these could potentially serve as host sites for small, shape-complementary guest molecules, although this remains a largely unexplored area for this specific compound.

Modulation of Self-Assembly Processes through Ester Group Modifications

A key strategy in supramolecular chemistry is the modulation of self-assembly through synthetic modification of the building blocks. nih.gov The structure of this compound is well-suited for this approach, as the three peripheral phenyl rings can be chemically modified to fine-tune the intermolecular interactions that govern assembly.

Introducing substituents onto these rings can have profound effects:

Halogenation: Adding substituents like bromine or chlorine can introduce the potential for halogen bonding (e.g., Br···O=C), a directional interaction that can compete with or supplement π-π stacking to create entirely new packing motifs and nanostructures. researchgate.net Studies on fluorinated trimesate ligands in metal-organic frameworks (MOFs) have also shown that halogenation leads to novel network topologies. d-nb.info

Alkylation: Attaching alkyl chains of varying lengths to the phenyl rings would significantly alter the van der Waals interactions and introduce steric constraints, influencing the packing density and potentially inducing the formation of different liquid-crystalline phases or soft materials. pku.edu.cn

Functional Group Addition: Incorporating other functional groups (e.g., nitro, amino) could introduce additional dipole-dipole interactions or weak hydrogen bonds, providing further control over the final supramolecular architecture. dntb.gov.ua

The hydrolysis of the ester bond itself represents an extreme form of modulation, converting the molecule back to trimesic acid and completely switching the dominant interaction from π-stacking to hydrogen bonding, thereby triggering disassembly of one structure and assembly of another. rsc.org

Table 2: Theoretical Modulation of Self-Assembly via Ester Group Modification

| Modification on Phenyl Ring | Added Interaction Type | Predicted Effect on Self-Assembly |

|---|---|---|

| Fluorine/Chlorine/Bromine | Halogen Bonding, Dipole-Dipole | Alters packing motifs, potentially creating new 2D patterns or 3D networks. |

| Methyl/Ethyl/Long Alkyl Chains | Increased Van der Waals Forces, Steric Hindrance | Modifies intermolecular spacing; may induce liquid crystallinity or alter solubility and aggregation. pku.edu.cn |

| **Nitro Group (–NO₂) ** | Dipole-Dipole | Introduces strong polar interactions, influencing crystal packing. |

Compound Names

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Trimesic acid |

| Phenol (B47542) |

| Tetraphenylethene (TPE) |

Catalytic Applications and Functionalization for Catalysis

Trimesic Acid Ester Derivatives as Components in Heterogeneous Catalysts

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, offers significant advantages in industrial processes, including ease of separation and catalyst recycling. wikipedia.org Derivatives of trimesic acid are increasingly being incorporated into heterogeneous catalysts, where ester bonds often form the crucial link between the organic component and a solid support.

A notable example is the creation of a magnetic nanocomposite organocatalyst, Fe3O4/SiO2 decorated with a trimesic acid-melamine framework (Fe3O4/SiO2-TMA-Me). nih.gov In this architecture, a covalent ester bond is formed between the carboxylic acid groups of trimesic acid and the silica-coated magnetic nanoparticle core. nih.gov This creates a structurally unique hybrid material that combines the acidic functional groups of trimesic acid with the advantageous properties of the magnetic support. nih.gov This supramolecular structure has demonstrated high efficiency as a heterogeneous catalyst in the multicomponent synthesis of biologically significant imidazole (B134444) derivatives. nih.gov

Furthermore, trimesic acid itself is a fundamental building block for metal-organic frameworks (MOFs), a class of porous crystalline materials with high potential in heterogeneous catalysis. researchgate.net MOFs such as MIL-100(Fe), which are constructed from iron centers and trimesic acid linkers, have shown exceptional catalytic performance in reactions like the Kabachnick reaction for synthesizing α-aminophosphonates. scienceopen.com While the linkage in MOFs is typically a carboxylate-metal coordination bond rather than a simple ester, the principle of integrating the trimesic acid unit into a solid, reusable framework is a common theme. These materials provide a high density of active sites and can be functionalized for specific catalytic applications. researchgate.netscienceopen.com

Organocatalysis Mediated by Trimesic Acid Ester Functionalized Materials

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has become a cornerstone of modern organic synthesis. scienceopen.commdpi.com Functionalizing solid supports with trimesic acid has led to the development of novel, reusable organocatalysts.

One prominent example involves grafting trimesic acid onto chitosan (B1678972), a biodegradable polymer, to create a multifunctional heterogeneous organocatalyst (Cs/ECH-TMA). scispace.comfrontiersin.org In this system, trimesic acid is covalently bonded to the chitosan backbone. scispace.comfrontiersin.org The resulting material possesses a high density of acidic active sites from the unreacted carboxylic acid groups of the trimesic acid moiety, making it a powerful solid acid catalyst. frontiersin.org This trimesic acid-functionalized chitosan has been successfully employed for the green synthesis of polyhydroquinolines and acridinediones via the Hantzsch condensation, achieving high to quantitative yields under mild, environmentally friendly conditions. scispace.comfrontiersin.org

Similarly, the Fe3O4/SiO2-TMA-Me nanocomposite acts as an effective organocatalyst. nih.gov The acidic functional groups provided by the trimesic acid and melamine (B1676169) components drive the catalytic cycle in the synthesis of tetrasubstituted imidazoles. nih.gov The strategic design of such materials, where the organic catalytic moieties are immobilized on a solid support, combines the benefits of homogeneous organocatalysis (high activity and selectivity) with the practical advantages of heterogeneous systems. nih.gov

Enhancement of Catalytic Activity, Selectivity, and Reusability through Ester Linkages

A key advantage of immobilizing catalytic species through stable linkages is the significant enhancement of the catalyst's reusability and stability, which are critical for sustainable chemical processes. The covalent bonds, including ester and amide linkages, that anchor the trimesic acid derivatives to solid supports are robust enough to withstand reaction conditions, preventing leaching of the active component.

The Fe3O4/SiO2-TMA-Me nanocomposite, for instance, can be easily recovered using an external magnet and reused for at least seven consecutive runs without a significant drop in its high catalytic activity. nih.gov This remarkable stability is attributed to the strong covalent grafting of the organic catalytic groups onto the magnetic support. nih.gov

Likewise, the trimesic acid-functionalized chitosan catalyst (Cs/ECH-TMA) demonstrates excellent reusability. Research shows it can be recycled and reused for at least four cycles without a notable loss of its catalytic efficiency in the synthesis of polyhydroquinolines. frontiersin.org The immobilization of the trimesic acid on the biopolymer prevents its dissolution in the reaction medium, facilitating simple filtration and reuse. frontiersin.org

The high density of accessible acidic sites in these functionalized materials often leads to high catalytic activity and product yields with low catalyst loading. nih.govkaimosi.com The synergy between the trimesic acid functional groups and the support material can also enhance selectivity. frontiersin.org By anchoring the catalytic sites, the support matrix can prevent aggregation and ensure consistent performance, making these materials highly attractive for green and sustainable chemistry applications. frontiersin.orgkaimosi.com

Data on Catalyst Reusability

The following tables present the reusability data for trimesic acid-functionalized heterogeneous catalysts in specific organic syntheses.

Table 1: Reusability of Fe3O4/SiO2-TMA-Me in the Synthesis of Imidazole Derivative 6a

| Run | Yield (%) |

| 1 | 96 |

| 2 | 95 |

| 3 | 95 |

| 4 | 94 |

| 5 | 93 |

| 6 | 93 |

| 7 | 92 |

| Data sourced from scientific research on supramolecular organocatalysts. nih.gov |

Table 2: Reusability of Trimesic Acid-Functionalized Chitosan (Cs/ECH-TMA) in the Synthesis of Polyhydroquinoline 6a

| Run | Yield (%) |

| 1 | 98 |

| 2 | 97 |

| 3 | 95 |

| 4 | 94 |

| Data sourced from studies on multifunctional organocatalysts. frontiersin.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of triphenyl trimesate, distinct signals are expected for the aromatic protons of the central trimesic acid core and the pendant phenyl groups. The protons on the central benzene (B151609) ring are chemically equivalent due to the molecule's C₃ symmetry and are expected to appear as a singlet. The protons of the three phenyl ester groups would give rise to more complex multiplets, corresponding to the ortho, meta, and para positions relative to the ester linkage. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the ester groups.

Interactive Data Table: Predicted NMR Data for Triphenyl Trimesate

| Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Assignment |

|---|---|---|---|

| ¹H | ~8.5 - 9.0 | Singlet | Aromatic protons on the central benzene ring |

| ¹H | ~7.2 - 7.6 | Multiplets | Aromatic protons on the phenyl ester groups |

| ¹³C | ~164 - 166 | Singlet | Carbonyl carbons (C=O) of the ester groups |

| ¹³C | ~134 - 135 | Singlet | Quaternary carbons of the central benzene ring attached to the ester groups |

| ¹³C | ~120 - 132 | Multiple Signals | Aromatic carbons of the phenyl ester groups and the central benzene ring |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of triphenyl trimesate is characterized by absorption bands corresponding to the vibrations of its constituent bonds. nist.gov Key characteristic peaks include the strong carbonyl (C=O) stretching vibration of the ester groups, typically observed in the region of 1720-1740 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester linkage would appear in the 1100-1300 cm⁻¹ range. nist.gov

Interactive Data Table: FTIR Peak Assignments for Triphenyl Trimesate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| 1720 - 1740 | C=O Stretch | Ester |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1300 | C-O Stretch | Ester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For triphenyl trimesate (C₂₇H₁₈O₆), the molecular weight is approximately 438.4 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this molecular weight.

The fragmentation of triphenyl trimesate under EI conditions would likely involve the cleavage of the ester bonds. Common fragmentation pathways could include the loss of a phenoxy radical (•OPh, m/z 93) or a phenol (B47542) molecule (HOPh, m/z 94), leading to characteristic fragment ions. Successive losses of these groups from the molecular ion would result in a series of peaks that can be used to confirm the structure of the molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments for Triphenyl Trimesate

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 438 | [C₂₇H₁₈O₆]⁺ | Molecular Ion (M⁺) |

| 345 | [M - OPh]⁺ | Loss of a phenoxy radical |

| 317 | [M - OPh - CO]⁺ | Subsequent loss of carbon monoxide |

| 252 | [M - 2(OPh)]⁺ | Loss of two phenoxy radicals |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

X-ray Diffraction (XRD) for Crystallographic and Structural Elucidation of Frameworks

In the context of materials science, triphenyl trimesate could potentially be used as a building block (linker) for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In such cases, powder XRD (PXRD) would be used to confirm the crystallinity and phase purity of the resulting framework material. The diffraction pattern serves as a fingerprint for a specific crystalline structure and can be compared to simulated patterns from proposed models to solve the structure of the new material.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and nanostructure of materials. If triphenyl trimesate were used to synthesize a polymer, MOF, or other nanomaterial, these techniques would be essential for its characterization.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a sample, revealing information about its morphology, such as particle shape, size distribution, and surface texture. For instance, in the synthesis of a MOF using a trimesate-based linker, SEM images can show the formation of characteristic crystal shapes, such as octahedra or rods. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of a material. It can be used to observe the porous network within a framework material and to confirm the presence of nanoscale features.

While no specific SEM or TEM studies on materials synthesized directly from triphenyl trimesate were identified in the reviewed literature, these techniques would be fundamental in characterizing the morphology of any such newly synthesized materials.

Surface Area and Porosity Analysis (e.g., Brunauer-Emmett-Teller (BET) Method)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. This analysis is particularly important for porous materials like MOFs and COFs, where a high surface area is often a key property for applications in gas storage, separation, and catalysis.

The BET analysis involves the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, an adsorption isotherm is generated. The BET equation is then applied to this data to calculate the specific surface area, expressed in units of m²/g. While no materials synthesized from triphenyl trimesate with reported BET analysis were found, porous aromatic frameworks synthesized from similar building blocks can exhibit high surface areas, often exceeding 1000 m²/g. researchgate.net

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the thermal stability of the compound, its decomposition temperature, and the composition of the material. For triphenyl trimesate, a TGA curve would be expected to show a stable baseline up to a certain temperature, after which a significant weight loss would occur, corresponding to its decomposition. Studies on the related compound 1,3,5-triphenylbenzene (B1329565) show high thermal stability. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. The DTA curve reveals information about thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which can be either exothermic (releasing heat) or endothermic (absorbing heat). uni-siegen.deabo.fi For triphenyl trimesate, DTA would show an endothermic peak at its melting point and likely exothermic peaks corresponding to its decomposition at higher temperatures.

Optical and Electrical Characterization for Functional Materials (e.g., Fluorescence Spectroscopy, Conductivity Measurements)

The functional properties of "Trimesic acid, triphenyl ester," also known as triphenyl 1,3,5-benzenetricarboxylate, are of significant interest for its potential applications in advanced materials. However, a review of the scientific literature reveals a notable scarcity of direct experimental data on the specific optical and electrical characteristics of this compound. Much of the available research focuses on the parent molecule, 1,3,5-triphenylbenzene, or on metal-organic frameworks (MOFs) and other derivatives of trimesic acid. Consequently, the following discussion draws upon data from closely related compounds to infer the potential properties of triphenyl trimesate, with the understanding that the presence of the ester functionalities will modulate these characteristics.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a critical tool for characterizing the photophysical properties of aromatic compounds. For analogues of triphenyl trimesate, such as 1,3,5-triphenylbenzene, fluorescence is a well-documented phenomenon.

Research Findings:

Studies on 1,3,5-triphenylbenzene show that it is a fluorescent compound. aatbio.com Its photoluminescence (PL) spectrum in acetonitrile, upon excitation at 290 nm, displays a band at 405 nm. nih.gov The fluorescence of 1,3,5-triphenylbenzene and its derivatives is sensitive to the surrounding chemical environment, a property that has been exploited in the development of chemical sensors. nih.gov For instance, the fluorescence intensity of 1,3,5-tris(4′-aminophenyl)benzene, a derivative of 1,3,5-triphenylbenzene, is quenched in the presence of polynitroaromatic compounds. nih.gov

The introduction of ester groups, as in triphenyl trimesate, is expected to influence the electronic structure and, consequently, the photoluminescent behavior. The ester groups can affect the π-conjugation and the energy levels of the molecular orbitals, potentially leading to shifts in the excitation and emission wavelengths, as well as changes in the fluorescence quantum yield.

Interactive Data Table: Photoluminescence Properties of 1,3,5-Triphenylbenzene Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| 1,3,5-Triphenylbenzene | Cyclohexane | 252 | 352 | Not Reported | aatbio.com |

| 1,3,5-Tris(4′-aminophenyl)benzene | Acetonitrile | 290 | 405 | Not Reported | nih.gov |

| Triferrocenyl-substituted 1,3,5-triphenylbenzene | Chloroform | Not Reported | Cyan Emission | 0.13 | rsc.org |

| Triferrocenyl-substituted 1,3,5-triphenylbenzene | Chloroform/Methanol Mixture | Not Reported | Cyan Emission | 0.74 (Aggregation-Induced) | rsc.org |

Note: This data is for derivatives of 1,3,5-triphenylbenzene and not for this compound itself.

Conductivity Measurements

The electrical conductivity of organic materials is crucial for their application in electronic devices. For materials based on aromatic cores like triphenylene, which is structurally related to the core of triphenyl trimesate, conductivity is often mediated by the stacking of the aromatic units.

Research Findings:

For discrete molecules like triphenyl trimesate, the conductivity in the solid state would be highly dependent on the molecular packing and intermolecular interactions. The presence of the bulky phenyl ester groups will significantly influence the crystal packing, which in turn will affect the efficiency of charge transport between molecules. Theoretical studies on related phenyl benzoate (B1203000) structures have been used to understand their conformational and electronic properties, which are prerequisites for predicting conductivity. nih.gov However, without experimental data, any discussion on the conductivity of triphenyl trimesate remains speculative.

Theoretical and Computational Studies on 1,3,5 Benzenetricarboxylic Acid, Triphenyl Ester Architectures

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. For aromatic esters like triphenyl trimesate, DFT calculations are instrumental in understanding its stability, reactivity, and electronic properties, which are governed by the distribution of electrons within the molecule.

DFT calculations can elucidate the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. For instance, in related studies of trimesic acid derivatives, the introduction of electron-donating or electron-withdrawing groups can modulate this gap, leading to shifts in absorption and emission spectra. researchgate.net DFT calculations have confirmed that stronger electron-withdrawing groups tend to reduce the HOMO-LUMO energy gap. researchgate.net

These computational methods are also employed to predict the geometric parameters of the molecule, such as bond lengths and angles, and to determine its most stable conformation. For triphenyl trimesate, the propeller-like arrangement of the phenyl groups around the central benzene (B151609) ring is a key structural feature that can be precisely modeled. The stability of different conformers can be assessed by comparing their calculated energies.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for predicting how the molecule will interact with other species. Regions of negative potential indicate sites susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. This information is invaluable for understanding potential reaction mechanisms and designing new synthetic pathways. While specific DFT studies on triphenyl trimesate are not abundant in the literature, the principles derived from studies on trimesic acid and other aromatic esters are directly applicable. researchgate.netlu.se

Table 1: Representative Data from DFT Calculations on Related Aromatic Carboxylic Acids and Esters

| Parameter | Description | Typical Calculated Values | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 to 5.0 eV | Correlates with electronic excitability and chemical reactivity. |

| Dipole Moment | Measure of the net molecular polarity | 0 to 5 D | Influences intermolecular interactions and solubility. |

Note: The values presented are illustrative and based on general findings for similar aromatic compounds. Specific values for triphenyl trimesate would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Structural Dynamics, Interactions, and Host-Guest Phenomena

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments.

For triphenyl trimesate, MD simulations can be used to study the flexibility of the molecule, including the rotational dynamics of the phenyl ester groups. This is particularly important for understanding how the molecule might adapt its shape to fit into a host cavity or to pack in a crystalline solid. Simulations can also reveal the nature and strength of non-covalent interactions, such as van der Waals forces and π-π stacking, which are crucial in determining the structure of supramolecular assemblies.

A significant application of MD simulations is in the study of host-guest chemistry. Triphenyl trimesate, with its potential to form cavities and channels in the solid state, could act as a host for smaller guest molecules. MD simulations can model the process of a guest molecule entering and binding within a host framework, providing information on the thermodynamics and kinetics of this process. By calculating the binding free energy, researchers can predict the stability of the host-guest complex. mdpi.com

Simulations of triphenyl trimesate in various solvents can also predict its solvation properties and how it interacts with the surrounding medium. This is essential for understanding its solubility and for designing crystallization experiments.

Computational Modeling of Ester-Linked Frameworks (MOFs, COFs) and Supramolecular Assemblies

Trimesic acid is a well-known building block for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) due to its three-fold symmetry. frontiersin.org Similarly, triphenyl trimesate can be envisioned as a key component in the design of novel ester-linked frameworks and other supramolecular assemblies.

Computational modeling plays a pivotal role in the design and prediction of the structures of these extended networks. By using molecular mechanics or DFT, researchers can simulate the self-assembly of triphenyl trimesate molecules into larger architectures. These models can predict the most likely crystal packing arrangements and the resulting pore sizes and shapes of potential frameworks.

For MOFs, computational methods can model the coordination of metal ions with the ester groups of triphenyl trimesate, helping to predict the geometry and stability of the resulting framework. For COFs, modeling can simulate the formation of covalent bonds between triphenyl trimesate units and other organic linkers.

These computational approaches allow for the in silico screening of a vast number of potential structures, saving significant time and resources in the laboratory. By predicting properties such as porosity, surface area, and gas adsorption capabilities, computational modeling can guide the synthesis of materials with desired functionalities.

Prediction of Novel Properties and Applications based on Theoretical Insights

The ultimate goal of theoretical and computational studies is to predict novel properties and guide the discovery of new applications. Based on the insights gained from DFT and MD simulations of triphenyl trimesate and related systems, several potential applications can be envisioned.

The electronic properties calculated by DFT, such as the HOMO-LUMO gap, can suggest applications in organic electronics. For instance, molecules with appropriate energy levels can be candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The trigonal, star-shaped structure of triphenyl trimesate is a common motif in materials designed for these applications. sapub.org

The ability to form porous structures, as suggested by computational modeling of its assemblies, points towards applications in gas storage and separation. By fine-tuning the interactions between triphenyl trimesate molecules, it may be possible to create materials with selective adsorption properties for specific gases.

Furthermore, the potential for host-guest interactions opens up possibilities in sensing and drug delivery. The cavities within a triphenyl trimesate-based framework could be designed to selectively bind to specific analytes, forming the basis of a chemical sensor. In a similar vein, these cavities could encapsulate drug molecules for controlled release.

Theoretical studies can also predict mechanical and thermal properties, which are crucial for the practical application of any new material. By understanding the stability and dynamics of triphenyl trimesate assemblies, researchers can design materials with enhanced durability and performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trimesic acid, triphenyl ester, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves esterification of trimesic acid (1,3,5-benzenetricarboxylic acid) with phenol derivatives under acidic or catalytic conditions. For purity optimization:

- Use anhydrous solvents (e.g., toluene) to minimize hydrolysis .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, referencing retention times against known standards .

- Purify via recrystallization or column chromatography, with characterization by -NMR and FTIR to confirm ester bond formation and absence of residual reactants .

Q. How should researchers assess the thermal stability of this compound for material science applications?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) under inert atmospheres (N) to measure decomposition temperatures.

- Pair with differential scanning calorimetry (DSC) to identify phase transitions or melting points .

- Compare data with structurally analogous trimellitic acid esters, noting positional isomer effects on stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Consult Safety Data Sheets (SDS) for triphenyl phosphate analogs (e.g., TPP, CAS 115-86-6) to infer hazards, including respiratory irritation and environmental toxicity .

- Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizers .

- For spills, avoid water to prevent hydrolysis; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across regulatory frameworks?

- Methodological Answer :

- Perform comparative analysis of toxicological assessments from EFSA, OECD, and EPA, noting differences in test models (e.g., in vitro vs. in vivo) and endpoints .

- Conduct dose-response studies using human cell lines (e.g., HepG2) to validate acute vs. chronic toxicity thresholds .

- Apply data triangulation by cross-referencing mechanistic studies (e.g., esterase inhibition assays) with epidemiological data .

Q. What experimental design strategies mitigate batch-to-batch variability in catalytic applications of this compound?

- Methodological Answer :

- Standardize synthesis parameters (e.g., stoichiometry, catalyst loading, reaction time) using Design of Experiments (DoE) to identify critical variables .

- Implement QC protocols:

- Use gas chromatography-mass spectrometry (GC-MS) to trace residual solvents or byproducts .

- Validate catalytic efficiency via kinetic studies under controlled conditions (e.g., fixed temperature/pressure) .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

- Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation potential .

- Validate predictions with experimental hydrolysis studies at varying pH levels (e.g., pH 4–9) to simulate natural water systems .

- Cross-reference with migration data from polymer matrices (e.g., food-contact materials) to assess real-world leaching risks .

Data Handling and Reproducibility

Q. What steps ensure reproducibility in spectroscopic characterization of this compound?

- Methodological Answer :

- Calibrate instruments using certified reference materials (e.g., NIST standards) before data collection .

- Document solvent effects on NMR chemical shifts (e.g., CDCl vs. DMSO-d) and report integration ratios for all peaks .

- Archive raw data (e.g., .jdx files for FTIR) in open-access repositories with metadata on experimental conditions .

Q. How should researchers address conflicting results in catalytic activity studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.